Chromatographic Separation Capability: Resolution from Hydroxylated Metabolites with Identical Molecular Weight
Ropivacaine N-Oxide (MW 290.40) possesses the same nominal molecular weight as the major hydroxylated metabolite 3-hydroxyropivacaine (MW 290.40). However, the N-oxide functional group confers distinct chromatographic properties. Published analytical studies on ropivacaine metabolism have demonstrated that co-elution of compounds sharing identical m/z values can produce significant quantitative errors when using LC-UV or single-quadrupole LC-MS methods [1]. Specifically, trimethoprim (MW 290.32) co-eluted with 3-hydroxyropivacaine under standard reversed-phase conditions, yielding erroneously high concentrations by LC-UV that were 2- to 50-fold greater than expected [1]. This interference was only resolved by MS/MS differentiation based on distinct product ion spectra [1]. By extension, Ropivacaine N-Oxide requires validated chromatographic resolution from 3-hydroxyropivacaine and other isobaric species to prevent misidentification and misquantitation in impurity profiling assays .
| Evidence Dimension | Chromatographic separation requirement (resolution factor) and MS/MS product ion differentiation |
|---|---|
| Target Compound Data | Ropivacaine N-Oxide: Theoretical MW 290.40; requires baseline chromatographic resolution from isobaric metabolites and co-administered drugs; characterized by distinct N-oxide MS/MS fragmentation (neutral loss of 16 Da) |
| Comparator Or Baseline | 3-hydroxyropivacaine: MW 290.40 (same nominal mass); trimethoprim interference observed co-eluting with 3-hydroxyropivacaine under LC-UV conditions, producing 2- to 50-fold concentration overestimation |
| Quantified Difference | Trimethoprim co-elution produced LC-UV quantitation errors of 2× to 50× above expected 3-hydroxyropivacaine concentrations; MS/MS product ions differed (m/z 126 for 3-hydroxyropivacaine vs. m/z 123 for trimethoprim) |
| Conditions | Patient urine analysis; LC-UV and LC-MS/MS comparative study; trimethoprim identified as interfering substance co-eluting with 3-hydroxyropivacaine under non-optimized chromatographic conditions |
Why This Matters
Procurement of Ropivacaine N-Oxide as a reference standard is essential for validating chromatographic methods capable of resolving this N-oxide impurity from hydroxylated metabolites that share identical molecular weight, thereby preventing false-positive or inflated impurity reporting in regulatory submissions.
- [1] Analytica Chimica Acta. (2003). Determination of ropivacaine and its metabolites in patient urine: Advantage of liquid chromatography–tandem mass spectrometry over liquid chromatography–UV detection and liquid chromatography–mass spectrometry. Volume 492, Issues 1–2, Pages 253-260. View Source
